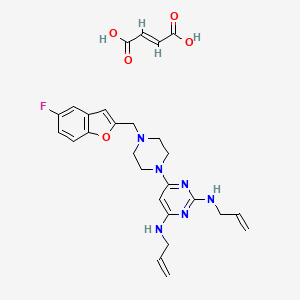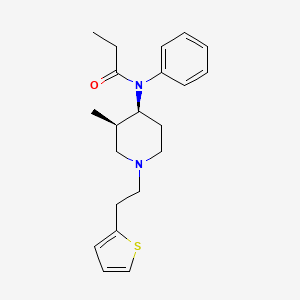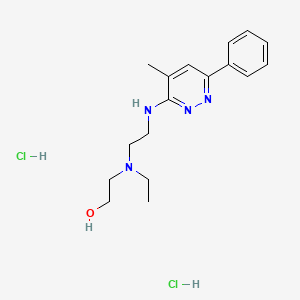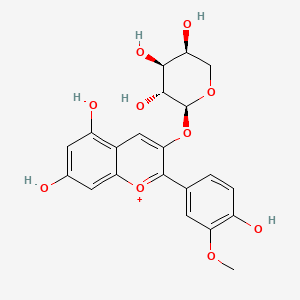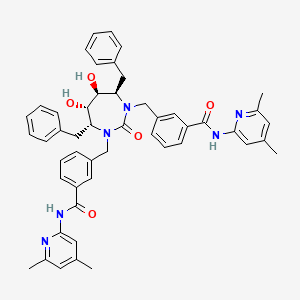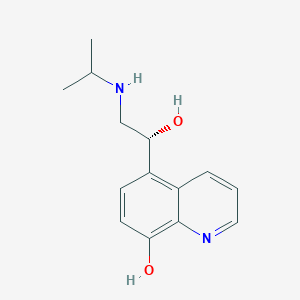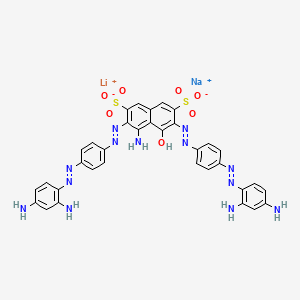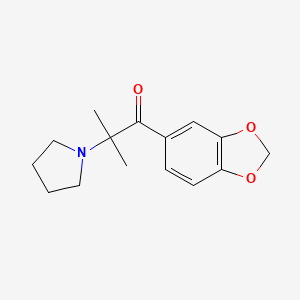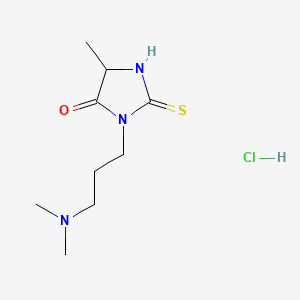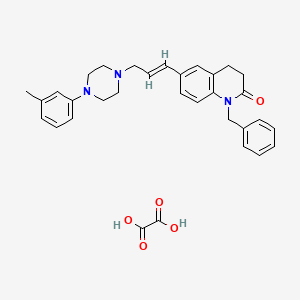
1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a piperazine ring, a benzyl group, and a dihydrocarbostyril moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with ethylene diamine under controlled conditions.
Introduction of the Benzyl Group: This step involves the alkylation of the piperazine ring with benzyl halides.
Formation of the Dihydrocarbostyril Moiety: This can be synthesized through cyclization reactions involving appropriate precursors.
Final Coupling and Oxalate Formation: The final step involves coupling the synthesized intermediates and converting the product into its oxalate salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its use as an anti-inflammatory, analgesic, or anticancer agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Biochemistry: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Enzymes: It may inhibit or activate enzymes, affecting various biochemical pathways.
Signaling Pathways: The compound may influence signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-4-(3-methylphenyl)piperazine: Similar in structure but lacks the dihydrocarbostyril moiety.
6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril: Similar but lacks the benzyl group.
Uniqueness
1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate is unique due to its combination of structural features, which may contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
80834-68-0 |
|---|---|
Molekularformel |
C32H35N3O5 |
Molekulargewicht |
541.6 g/mol |
IUPAC-Name |
1-benzyl-6-[(E)-3-[4-(3-methylphenyl)piperazin-1-yl]prop-1-enyl]-3,4-dihydroquinolin-2-one;oxalic acid |
InChI |
InChI=1S/C30H33N3O.C2H2O4/c1-24-7-5-11-28(21-24)32-19-17-31(18-20-32)16-6-10-25-12-14-29-27(22-25)13-15-30(34)33(29)23-26-8-3-2-4-9-26;3-1(4)2(5)6/h2-12,14,21-22H,13,15-20,23H2,1H3;(H,3,4)(H,5,6)/b10-6+; |
InChI-Schlüssel |
FDMPNKGQKVQEBJ-AAGWESIMSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C/C=C/C3=CC4=C(C=C3)N(C(=O)CC4)CC5=CC=CC=C5.C(=O)(C(=O)O)O |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC=CC3=CC4=C(C=C3)N(C(=O)CC4)CC5=CC=CC=C5.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


